molecular formula C14H16N2O2S B2676664 3-(isopropylthio)-N-(5-methylisoxazol-3-yl)benzamide CAS No. 941972-73-2

3-(isopropylthio)-N-(5-methylisoxazol-3-yl)benzamide

Cat. No.: B2676664
CAS No.: 941972-73-2
M. Wt: 276.35
InChI Key: UBDVCOFUNQXBKA-UHFFFAOYSA-N
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Description

The compound “3-(isopropylthio)-N-(5-methylisoxazol-3-yl)benzamide” seems to be a complex organic molecule. It appears to contain an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms, one of which is nitrogen and the other is oxygen .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as “(5-Methylisoxazol-3-yl)methanol” are synthesized using raw materials like ethanol, acetone, diethyl oxalate, sodium, sodium borohydride, ethyl acetate, and hydroxylamine hydrochloride .

Scientific Research Applications

Synthesis of Novel Compounds

  • A study by Hebishy et al. (2020) presented a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable anti-avian influenza virus activity. These compounds were synthesized through reactions involving benzoyl isothiocyanate and tested for their anti-influenza A virus (subtype H5N1) activity, where several compounds demonstrated significant antiviral activities (Hebishy, Salama, & Elgemeie, 2020).

Material Science and Gelation Behavior

  • Yadav and Ballabh (2020) explored the synthesis of N-(thiazol-2-yl)benzamide derivatives and investigated their gelation behavior, focusing on the role of methyl functionality and S⋯O interaction in gelation/non-gelation behavior. This research underlines the importance of non-covalent interactions in material science (Yadav & Ballabh, 2020).

Antimicrobial Evaluation

  • Raffa et al. (2002) synthesized new N-(5-methylisoxazol-3-yl)-2 or 3 or 4-(phenoxyacetamido)benzamides and evaluated their antimicrobial activity against various bacteria and fungi. However, these compounds did not exhibit antibacterial or antifungal activities at the tested concentrations, highlighting the challenges in discovering new antimicrobial agents (Raffa, Migliara, Daidone, Maggio, & Schillaci, 2002).

Cyclization and Complex Formation

  • Adhami et al. (2012) presented the synthesis of a thiadiazolobenzamide compound via cyclization of thioxothiourea and its complexes with Ni and Pd. This study contributes to the field of coordination chemistry and highlights the potential applications of benzamide derivatives in forming complexes with metals (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9(2)19-12-6-4-5-11(8-12)14(17)15-13-7-10(3)18-16-13/h4-9H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDVCOFUNQXBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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